1-Hydroxy-1-methylethyl
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Overview
Description
C3H7O . It is a derivative of isopropanol where one hydrogen atom is replaced by a hydroxyl group. This compound is notable for its presence in various chemical reactions and its applications in different scientific fields .
Preparation Methods
The synthesis of 1-Hydroxy-1-methylethyl can be achieved through several methods:
Crystallization in Water-Miscible Organic Solvents: One method involves crystallizing the compound in a mixed solvent of acetone and water, resulting in high purity and yield.
Catalytic Reactions: Another method includes the reaction of 4,4-dimethyl-2-propyl-4,6-dihydroxy-furo[3,4-d]-imidazole with alcohol under catalytic conditions.
Esterification: The compound can also be synthesized by esterifying ethyl 4-(this compound)-2-propylimidazole-5-carboxylate with alcohol.
Chemical Reactions Analysis
1-Hydroxy-1-methylethyl undergoes various chemical reactions:
Scientific Research Applications
1-Hydroxy-1-methylethyl has several applications in scientific research:
Pharmaceuticals: It is a key intermediate in the synthesis of olmesartan medoxomil, a medication used to treat high blood pressure.
Microlithography: The compound is used in the synthesis of copolymers for ultrahigh resolution resist materials in microlithography.
Antimicrobial Properties: Similar compounds have demonstrated notable antimicrobial properties, making it a potential candidate for further research in this area.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1-methylethyl involves its interaction with various molecular targets and pathways. For instance, in microlithography, the tertiary benzylic alcohol moieties undergo acid-catalyzed dehydration, leading to crosslinking of the copolymers . This process is facilitated by photoacid generators and subsequent heating, which activates the dehydration and crosslinking steps.
Comparison with Similar Compounds
1-Hydroxy-1-methylethyl can be compared with other similar compounds:
2-Hydroxy-2-propyl: This compound is structurally similar and shares similar chemical properties.
Hydroxyisopropyl: Another similar compound with comparable reactivity and applications.
Acetone Ketyl Radical: This radical is related in structure and can undergo similar chemical reactions.
Properties
CAS No. |
5131-95-3 |
---|---|
Molecular Formula |
C3H7O |
Molecular Weight |
59.09 g/mol |
InChI |
InChI=1S/C3H7O/c1-3(2)4/h4H,1-2H3 |
InChI Key |
YNWTXMOZDGPBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C[C](C)O |
Origin of Product |
United States |
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